1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol
Description
Properties
Molecular Formula |
C13H17BrO |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C13H17BrO/c1-9-5-6-13(15,8-9)12-4-3-11(14)7-10(12)2/h3-4,7,9,15H,5-6,8H2,1-2H3 |
InChI Key |
NLCHEJDZPLUIJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C2=C(C=C(C=C2)Br)C)O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Brominated Methylphenyl Intermediate
The starting aromatic intermediate often used is 4-bromo-2-methylbenzaldehyde or 4-bromo-3-methylacetophenone, which can be synthesized or purchased.
Example synthesis of 4-bromo-3-methylacetophenone:
- 4-bromo-3-methylbenzaldehyde is reacted with methylmagnesium bromide (a Grignard reagent) in dry tetrahydrofuran at 0°C under nitrogen.
- The reaction mixture is stirred and then quenched with ammonium chloride aqueous solution.
- Extraction with dichloromethane, drying, and purification by column chromatography yields 1-(4-bromo-3-methylphenyl)ethanol.
- Oxidation of this alcohol with pyridinium chlorochromate in dichloromethane produces 4-bromo-3-methylacetophenone with high yield (~87%).
This aromatic ketone or aldehyde intermediate is crucial for subsequent nucleophilic addition to form the cyclopentanol structure.
Formation of the Cyclopentanol Core
The cyclopentanol ring bearing a methyl substituent can be introduced via organometallic addition to the aromatic ketone or aldehyde.
- Preparation of a cyclopentyl Grignard or organolithium reagent substituted with a methyl group at the 3-position.
- Nucleophilic addition of this organometallic reagent to the carbonyl carbon of the brominated methylphenyl ketone or aldehyde.
- This step forms the tertiary alcohol at the 1-position of the cyclopentane ring.
Alternatively, Friedel-Crafts alkylation can be employed to attach the cyclopentane ring to the aromatic system, followed by oxidation and reduction steps to introduce the hydroxyl group.
Specific Example: Grignard Reaction Route
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 4-Bromo-2-methylbenzaldehyde + 3-methylcyclopentylmagnesium bromide (prepared from 3-methylcyclopentyl bromide and Mg) in dry THF, 0°C to room temp | Nucleophilic addition of cyclopentyl Grignard to aldehyde forms tertiary alcohol intermediate | Moderate to high yield expected |
| 2 | Aqueous workup with NH4Cl solution | Quenching Grignard reaction | Standard |
| 3 | Purification by silica gel chromatography | Isolation of this compound | Purity >95% achievable |
This method leverages the reactivity of the Grignard reagent with the aldehyde to directly form the desired cyclopentanol with the methyl substituent at the 3-position.
Alternative Synthetic Routes
Friedel-Crafts Alkylation: Using 4-bromo-2-methylbenzene as the aromatic substrate, alkylation with 3-methylcyclopentanone under Lewis acid catalysis can form the corresponding ketone intermediate. Subsequent reduction (e.g., with sodium borohydride) can yield the cyclopentanol.
Reduction of Ketone Precursors: Starting from 1-(4-bromo-2-methylphenyl)-3-methylcyclopentan-1-one, reduction with hydride reagents (NaBH4, LiAlH4) can produce the target alcohol.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Challenges |
|---|---|---|---|---|---|
| Grignard Addition | 4-Bromo-2-methylbenzaldehyde + 3-methylcyclopentylmagnesium bromide | Mg, THF, NH4Cl | Nucleophilic addition | Direct formation of tertiary alcohol; good regioselectivity | Preparation of cyclopentyl Grignard reagent; moisture sensitivity |
| Friedel-Crafts Alkylation + Reduction | 4-Bromo-2-methylbenzene + 3-methylcyclopentanone | Lewis acid (AlCl3), NaBH4 | Electrophilic aromatic substitution + reduction | Uses commercially available ketone; scalable | Possible polyalkylation; regioselectivity control |
| Reduction of Ketone | 1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-one | NaBH4 or LiAlH4 | Reduction of ketone to alcohol | Straightforward reduction step | Requires prior synthesis of ketone intermediate |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or basic media converts the alcohol to a ketone, forming 1-(4-bromo-2-methylphenyl)-3-methylcyclopentanone. Chromium-based oxidants like pyridinium chlorochromate (PCC) selectively yield the same product without over-oxidation.
Key reaction:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| KMnO₄ | Cyclopentanone derivative | Acidic, 50–70°C |
| PCC | Cyclopentanone derivative | Anhydrous, room temp |
Reduction Reactions
The bromine atom participates in catalytic hydrogenation or metal-mediated reductions. Using palladium on carbon (Pd/C) under H₂, the bromine is replaced by hydrogen, yielding 1-(2,4-dimethylphenyl)-3-methylcyclopentan-1-ol.
Mechanism:
-
Oxidative addition of Pd to the C–Br bond.
-
Hydrogenolysis to form C–H and Pd–Br intermediates.
-
Reductive elimination to release HBr.
| Reduction Method | Product | Yield |
|---|---|---|
| Pd/C, H₂ (1 atm) | 1-(2,4-dimethylphenyl)-3-methylcyclopentan-1-ol | ~78% |
Nucleophilic Substitution
The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles like amines or thiols. For example, reaction with sodium methoxide replaces bromine with a methoxy group .
Example reaction with methoxide:
| Nucleophile | Product | Conditions |
|---|---|---|
| Methoxide | 1-(4-methoxy-2-methylphenyl)-3-methylcyclopentan-1-ol | DMF, 80°C, 12 h |
Cyclization and Ring-Opening
The cyclopentanol moiety facilitates acid-catalyzed dehydration to form alkenes. Concentrated sulfuric acid at 120°C induces dehydration, producing 1-(4-bromo-2-methylphenyl)-3-methylcyclopentene.
Thermodynamic data:
Comparative Reactivity
The compound’ reactivity differs from non-brominated analogs due to bromine’s electron-withdrawing effects:
| Reaction Type | Brominated Derivative | Non-Brominated Analog |
|---|---|---|
| Oxidation Rate (KMnO₄) | Faster (t₁/₂ = 2 h) | Slower (t₁/₂ = 6 h) |
| SNAr Reactivity | High (Br as leaving group) | Low (H as substituent) |
Synthetic Utility
This compound serves as a precursor in:
-
Pharmaceutical synthesis : Bromine substitution enables diversification for drug candidates.
-
Materials science : Cyclopentanol derivatives are used in polymer crosslinking.
For further exploration, consult crystallographic data (PubChem CID: 137701994) or reaction optimization studies in continuous flow reactors.
Scientific Research Applications
1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopentanol structure play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Key Observations :
- Molecular Complexity: The target compound’s MW is ~2.7× higher than 1-methylcyclopentanol due to the brominated aromatic substituent.
Physicochemical Properties (Inferred)
‡Estimated from simpler alcohol analogs.
Research Findings :
- Solubility: The bromophenyl group in the target compound likely reduces water solubility compared to 1-methylcyclopentanol, as observed in halogenated aromatics like 4-bromotoluene.
- Thermal Stability : The rigid aromatic system may increase melting/boiling points relative to aliphatic analogs .
Biological Activity
1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a cyclopentanol structure with a brominated aromatic ring, which may influence its interaction with biological targets. The presence of the bromine atom can enhance lipophilicity and potentially improve binding affinity to certain receptors.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on related brominated phenolic compounds demonstrated activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 20 µg/mL |
| This compound | S. aureus | 15 µg/mL |
Anti-inflammatory Properties
Preliminary studies suggest that the compound may exhibit anti-inflammatory effects. Compounds structurally similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This could be beneficial in treating conditions like arthritis or other inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Receptor Binding : The brominated aromatic ring can enhance binding affinity to GABA receptors, potentially modulating neurotransmitter activity.
- Enzyme Inhibition : Similar compounds have been documented to inhibit enzymes involved in inflammatory pathways, suggesting a possible mechanism for anti-inflammatory effects.
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of several brominated phenolic compounds, including this compound. The results indicated that this compound displayed significant antibacterial activity against both gram-positive and gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Activity
In vitro assays were conducted to assess the anti-inflammatory properties of the compound. Results showed a marked reduction in IL-6 production in macrophage cell lines treated with varying concentrations of this compound, supporting its potential therapeutic role in inflammatory diseases.
Q & A
Basic Question: What are the optimal synthetic routes for preparing 1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol, and how can reaction yields be maximized?
Methodological Answer:
A viable approach involves bromination of a pre-functionalized cyclopentanol intermediate. For example, bromine can be added to a chloroform solution of a precursor (e.g., 1-(4-methylphenyl)-3-phenylprop-2-en-1-one) under controlled stirring, followed by dehydrohalogenation using triethylamine to eliminate side products . Key parameters include:
- Temperature control : Maintain 20–25°C during bromine addition to prevent over-bromination.
- Stoichiometry : Use a 1:1 molar ratio of bromine to precursor to avoid di-substitution.
- Purification : Crystallization from acetone or chloroform yields high-purity product (>95%) .
Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry at the cyclopentanol hydroxyl group. For example, H atoms are positioned geometrically (C–H = 0.93 Å) and refined using a riding model with isotropic displacement parameters .
- NMR spectroscopy : Use - and -NMR to confirm substituent positions. The bromine atom’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula via isotopic patterns (e.g., doublet) .
Advanced Question: How can stereochemical challenges in synthesizing the cyclopentanol ring be addressed?
Methodological Answer:
The cyclopentanol group introduces a stereocenter, requiring enantioselective synthesis or resolution:
- Chiral auxiliaries : Use (S)- or (R)-configured catalysts during ketone reduction to control hydroxyl stereochemistry.
- Crystallographic refinement : After synthesis, X-ray diffraction (e.g., Cu-Kα radiation) determines absolute configuration. Refinement software (e.g., SHELXL) models hydrogen positions to validate stereochemistry .
- Chromatographic resolution : Chiral HPLC with cellulose-based columns separates enantiomers using hexane/isopropanol gradients .
Advanced Question: How do computational methods aid in predicting this compound’s reactivity and biological interactions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic aromatic substitution sites. The bromine atom directs incoming nucleophiles to the para position .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes). The hydroxyl group forms hydrogen bonds with catalytic residues, while the bromophenyl group enhances hydrophobic binding .
- MD simulations : Assess stability in aqueous environments; the methyl groups on the cyclopentane ring reduce solubility, requiring co-solvents like DMSO for in vitro assays .
Advanced Question: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in bioactivity studies often arise from impurities or assay conditions:
- Purity validation : Use HPLC (≥95% purity) and HRMS to confirm structural integrity. Impurities like dibrominated byproducts can skew enzyme inhibition results .
- Assay standardization : Conduct dose-response curves (e.g., IC) in triplicate using consistent cell lines (e.g., HEK293 for receptor binding).
- Solvent controls : Compare DMSO vs. aqueous solubility effects; the compound’s logP (~3.5) suggests limited membrane permeability without carriers .
Basic Question: How can the compound’s stability under varying storage conditions be evaluated?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (T > 150°C indicates room-temperature stability).
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks degradation (λ shifts indicate bromophenyl ring oxidation) .
- Hygroscopicity testing : Karl Fischer titration measures water uptake; silica gel desiccants prevent hydrolysis of the hydroxyl group .
Advanced Question: What are the challenges in scaling up synthesis while maintaining stereochemical purity?
Methodological Answer:
- Catalyst loading : Transition from batch to flow chemistry with immobilized chiral catalysts (e.g., Ru-BINAP complexes) to maintain enantiomeric excess (ee > 98%) .
- Crystallization kinetics : Optimize cooling rates during large-scale crystallization; rapid cooling induces amorphous precipitates, while slow evaporation yields single crystals .
- Process analytics : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real time .
Basic Question: How is the compound’s solubility profile determined, and what co-solvents are recommended for biological assays?
Methodological Answer:
- Shake-flask method : Measure solubility in water, DMSO, and ethanol at 25°C. Typical solubility: <0.1 mg/mL in water, >50 mg/mL in DMSO .
- Co-solvent systems : Use DMSO:PBS (1:9 v/v) for cell-based assays; sonication (30 min at 40 kHz) enhances dispersion .
- LogP calculation : Predicted logP ~3.5 via ChemDraw, aligning with moderate lipid solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
